![molecular formula C14H24N2O4 B5143395 diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5143395.png)
diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonate, also known as DABCO-malonate, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound belongs to the family of malonates, which have been extensively studied for their various biological and chemical properties. DABCO-malonate, in particular, has been found to have promising applications in the fields of organic synthesis, catalysis, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been found to inhibit the activity of histone deacetylases, which play a critical role in regulating gene expression and chromatin structure.
Biochemical and Physiological Effects
diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been found to exhibit several biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has several advantages for use in laboratory experiments, including its high solubility in a wide range of solvents and its stability under various reaction conditions. Additionally, it is readily available and relatively inexpensive. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete. One area of interest is the development of new synthetic methods for the compound, including the use of alternative catalysts and reaction conditions. Additionally, further studies are needed to fully understand the mechanism of action of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete and its potential applications in cancer therapy. Other potential areas of research include the development of new catalytic applications and the investigation of its antioxidant and anti-inflammatory properties.
Méthodes De Synthèse
The synthesis of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete involves the reaction of diethyl malonate and DABCO in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. Several methods have been reported for the synthesis of diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete, including microwave-assisted synthesis, solvent-free synthesis, and sonochemical synthesis.
Applications De Recherche Scientifique
Diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been extensively studied for its potential applications in various fields of scientific research. In organic synthesis, it has been found to be an efficient catalyst for several reactions, including Michael addition, Knoevenagel condensation, and aldol condensation. It has also been used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling and Heck reaction.
In medicinal chemistry, diethyl [1,3-bis(dimethylamino)-2-propen-1-ylidene]malonatete has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-7-19-13(17)12(14(18)20-8-2)11(16(5)6)9-10-15(3)4/h9-10H,7-8H2,1-6H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJKPYTBOPDTQ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C=CN(C)C)N(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=C(/C=C/N(C)C)N(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-[(E)-1,3-bis(dimethylamino)prop-2-enylidene]propanedioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)
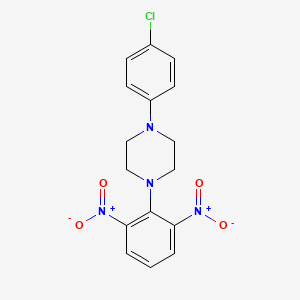
![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)
![ethyl (5-{[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5143339.png)
![5-(1-azepanyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143346.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5143360.png)
![ethyl 5-[({[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1,3-oxazol-4-yl]carbonyl}amino)methyl]-2-furoate](/img/structure/B5143364.png)
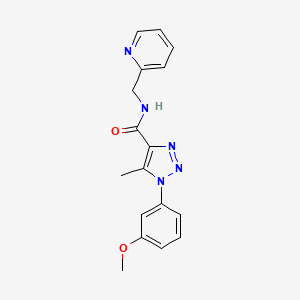
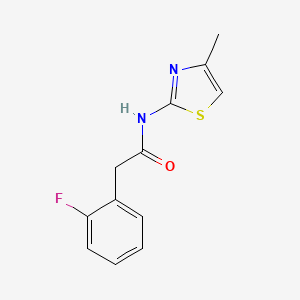
![1-ethoxy-3-[2-(4-fluorophenoxy)ethoxy]benzene](/img/structure/B5143375.png)
![(2R*,6R*)-2-allyl-1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5143381.png)
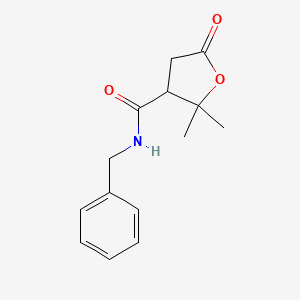
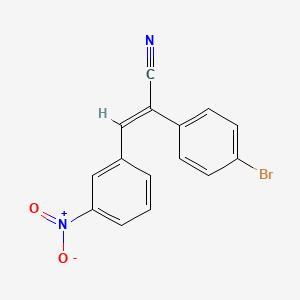
![2,3,4,5-tetrabromo-6-{[(3-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5143425.png)